Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester: is an organic compound with the molecular formula C26H34O4. This compound is a derivative of benzoic acid, where the carboxyl group is esterified with a heptylphenyl group and an oxohexyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 4-heptylphenol with 4-[(1-oxohexyl)oxy]benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized materials.
Biology: In biological research, derivatives of benzoic acid are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its unique chemical structure imparts desirable properties to the final products, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is not extensively studied. like other benzoic acid derivatives, it may exert its effects through interactions with cellular membranes and proteins. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- Benzoic acid, 4-[(6-amino-1-oxohexyl)oxy]-, ethyl ester
- Benzoic acid, 4-[(1-oxo-2-propen-1-yl)oxy]-, 1,1′-(2-fluoro-1,4-phenylene) ester
- Benzoic acid, 4-[(4-hexyloxy)benzoyl]oxy]-, 1,1’-[1,1’-binaphthalene]-2,2’-diyl ester
Comparison: Compared to its similar compounds, Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields, including material science and industrial chemistry .
Properties
CAS No. |
38444-29-0 |
---|---|
Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4-heptylphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-8-10-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-9-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
ZFRGBMGYFWSSJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.